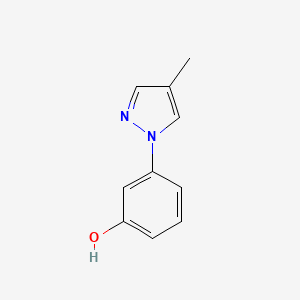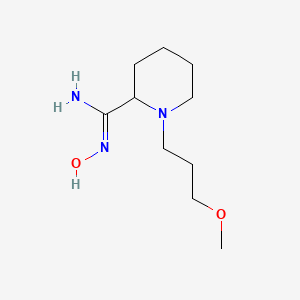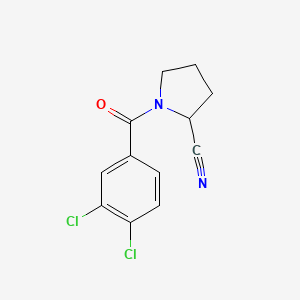
3-(4-methyl-1H-pyrazol-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methyl-1H-pyrazol-1-yl)phenol, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a derivative of pyrazole and phenol, and its synthesis method involves the reaction of 4-methyl-1H-pyrazole with phenol in the presence of a catalyst. MPP has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)phenol involves its ability to interact with ROS and undergo a redox reaction, resulting in the production of a fluorescent product. The exact mechanism of this reaction is still being studied, but it is believed to involve the formation of a stable radical intermediate that can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, this compound has also been found to exhibit a wide range of biochemical and physiological effects. These effects include antioxidant activity, anti-inflammatory activity, and the ability to modulate various signaling pathways in cells. This compound has also been found to exhibit neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 3-(4-methyl-1H-pyrazol-1-yl)phenol in lab experiments include its high sensitivity and selectivity for ROS, as well as its ability to exhibit a wide range of biochemical and physiological effects. However, there are also limitations to using this compound, including its potential toxicity at high concentrations and the need for specialized equipment to detect its fluorescent signal.
未来方向
There are many potential future directions for research involving 3-(4-methyl-1H-pyrazol-1-yl)phenol. One area of interest is the development of new fluorescent probes based on the structure of this compound, with improved sensitivity and selectivity for ROS. Another area of research is the use of this compound as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer. Finally, there is also interest in studying the potential toxic effects of this compound at high concentrations, in order to better understand its safety profile for use in research and potential therapeutic applications.
合成方法
The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)phenol involves the reaction of 4-methyl-1H-pyrazole with phenol in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using techniques such as recrystallization or chromatography. The yield of this compound can vary depending on the reaction conditions, but typically ranges from 50-80%.
科学研究应用
3-(4-methyl-1H-pyrazol-1-yl)phenol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding various diseases such as cancer and neurodegenerative disorders. This compound has been found to exhibit high sensitivity and selectivity for ROS, making it a valuable tool for researchers in this field.
属性
IUPAC Name |
3-(4-methylpyrazol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-6-11-12(7-8)9-3-2-4-10(13)5-9/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHANIUFVPEFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578836.png)
![3-[(4-Bromophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578837.png)
![3-[(3-Bromo-4-fluorophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578841.png)
![2-[2-[(5-Chloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7578842.png)
![2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7578844.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578857.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578861.png)
![1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine](/img/structure/B7578862.png)
![N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578867.png)
![4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile](/img/structure/B7578880.png)



